- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Cas no 913258-31-8 (Latanoprost Methyl Ester)

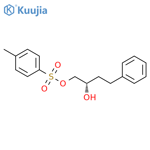

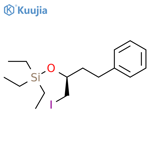

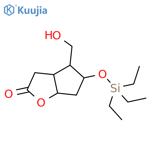

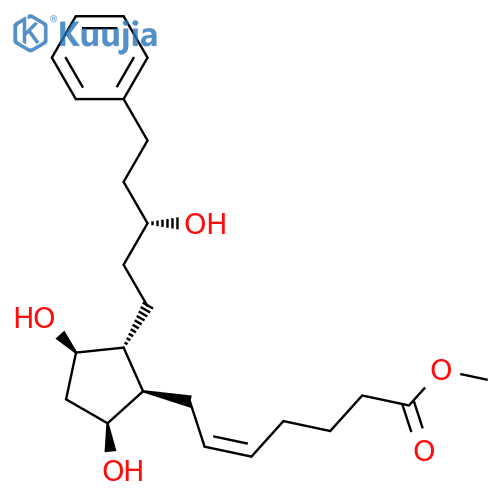

Latanoprost Methyl Ester structure

اسم المنتج:Latanoprost Methyl Ester

كاس عدد:913258-31-8

وسط:C24H36O5

ميغاواط:404.53964805603

CID:5145520

Latanoprost Methyl Ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-

- Latanoprost methyl ester

- Latanoprost Impurity 16

- LatanoprostEPImpurityG

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)

- Latanoprost Methyl Ester

-

- نواة داخلي: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

- مفتاح Inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N

- ابتسامات: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| TRC | M913250-50mg |

Latanoprost Methyl Ester |

913258-31-8 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | M913250-5mg |

Latanoprost Methyl Ester |

913258-31-8 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | M913250-25mg |

Latanoprost Methyl Ester |

913258-31-8 | 25mg |

$ 800.00 | 2023-09-06 |

Latanoprost Methyl Ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 6

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 7

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

المراجع

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-

- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-

- 4-Phenyl-1-butene

- Chlorotriethylsilane

- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one

- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-

- (s)-4-Phenylbutane-1,2-diol

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-

- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-

- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester الوثائق ذات الصلة

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

Related Articles

-

دور الإنزيمات في علاج الأمراض: التقدم الحديث في العلاج الإنزيمي ملخص المحتوى يستكشف هذا المقال الت……Jun 24, 2025

-

دور الإنزيمات في تشخيص وعلاج الأمراض الاستقلابية: رؤى حديثة من الكيمياء الحيوية تشكل الإنزيمات محورا……Jun 24, 2025

-

الأجسام المضادة المقترنة بالعقاقير: ثورة في العلاج الموجه للسرطان في ساحة المعركة المستمرة ضد السرطا……Jun 24, 2025

-

التعديل الجيني الدقيق: ثورة كريسبر-كاس9 في الطب الحديث يشهد مجال الطب الحيوي تحولاً جذرياً بفضل التق……Jun 24, 2025

-

دور الإنزيمات في العلاج الموجه للسرطان: آليات وتطبيقات واعدة تشكل الإنزيمات محوراً حيوياً في تطوير ا……Jun 24, 2025

913258-31-8 (Latanoprost Methyl Ester) منتجات ذات صلة

- 1599866-52-0(6-ethyl-7-methyl-5-oxo-4H,5H-pyrazolo1,5-apyrimidine-3-carbonitrile)

- 13422-51-0(Hydroxocobalamin)

- 693807-44-2(N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide)

- 885519-95-9(4-Amino-3-bromo-6-chloro (1H)indazole)

- 2227705-99-7(rac-(1R,2R)-2-(2-fluoro-6-methoxyphenyl)cyclopropylmethanamine)

- 131419-12-0([1,1'-Biphenyl]-4-sulfinic acid, sodium salt)

- 1361753-14-1(2,6-Dichloro-6'-fluoro-2'-trifluoromethyl-biphenyl)

- 2840-49-5(2,7-Dimethyl-9H-fluoren-9-one)

- 1190044-69-9(4-(3,3,3-Trifluoropropoxy)benzoic acid)

- 2000236-32-6(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol)

الموردين الموصى بهم

Enjia Trading Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Shanghai Aoguang Biotechnology Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Nanjing jingzhu bio-technology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

上海贤鼎生物科技有限公司

عضو ذهبي

مورد الصين

كميّة كبيرة